molecular formula C12H8N4O2S B2785153 N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034441-75-1

N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2785153
CAS RN: 2034441-75-1
M. Wt: 272.28
InChI Key: RRDSAMHYCCJIGC-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a benzothiazole moiety. Benzothiazoles are known for their strong fluorescence and luminescence properties . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In a specific example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For example, certain compounds exhibited promising activity against Staphylococcus aureus .

Antifungal Agents

Benzothiazole derivatives, which include the compound , have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Agents

Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests potential applications in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

There is evidence to suggest that benzothiazole derivatives can exhibit anticancer activities . This opens up possibilities for the development of new anticancer drugs based on these compounds.

Anticonvulsant Agents

Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests potential applications in the treatment of conditions like epilepsy.

Anti-inflammatory Agents

Compounds with a similar structure have been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory disorders.

Antihypertensive Agents

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests potential applications in the treatment of high blood pressure.

Antidiabetic Agents

Benzothiazole derivatives have been associated with antidiabetic activities . This suggests potential applications in the treatment of diabetes.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-10-5-8(13-6-14-10)11(18)16-12-15-7-3-1-2-4-9(7)19-12/h1-6H,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDSAMHYCCJIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

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